molecular formula C16H17N3O2S B5226877 N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide

Cat. No. B5226877
M. Wt: 315.4 g/mol
InChI Key: APFQTPRJHWHVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide, also known as MRS1477, is a selective antagonist of the P2Y14 receptor. This receptor is a G protein-coupled receptor that is activated by extracellular UDP-glucose and plays a role in immune response, inflammation, and cancer progression. MRS1477 has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide acts as a selective antagonist of the P2Y14 receptor. This receptor is activated by extracellular UDP-glucose and plays a role in immune response, inflammation, and cancer progression. By blocking the P2Y14 receptor, N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide inhibits the downstream signaling pathways that lead to the activation of immune cells, production of pro-inflammatory cytokines, and growth and migration of cancer cells.
Biochemical and Physiological Effects
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects. In cancer, N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide has been shown to inhibit the growth and migration of cancer cells by blocking the P2Y14 receptor. In inflammation, N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In autoimmune diseases, N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide has been shown to reduce the activation of immune cells and prevent tissue damage.

Advantages and Limitations for Lab Experiments

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the P2Y14 receptor, which allows for specific targeting of this receptor. Another advantage is its ability to inhibit the downstream signaling pathways that lead to the activation of immune cells, production of pro-inflammatory cytokines, and growth and migration of cancer cells. However, one limitation is that N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide may have off-target effects on other receptors, which could lead to unwanted side effects.

Future Directions

There are several future directions for the study of N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune diseases. Another direction is to develop more selective and potent antagonists of the P2Y14 receptor. Additionally, the development of new imaging techniques could allow for better visualization of the P2Y14 receptor and its role in disease progression.

Synthesis Methods

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 2-naphthalenesulfonyl chloride with N-methyl-1-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methyl-1-(methylthio)-1H-pyrazole-4-carboxamide in the presence of a reducing agent such as sodium borohydride to yield N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide.

Scientific Research Applications

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune diseases. In cancer, N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide has been shown to inhibit the growth and migration of cancer cells by blocking the P2Y14 receptor. In inflammation, N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In autoimmune diseases, N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide has been shown to reduce the activation of immune cells and prevent tissue damage.

properties

IUPAC Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-18-11-13(10-17-18)12-19(2)22(20,21)16-8-7-14-5-3-4-6-15(14)9-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFQTPRJHWHVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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